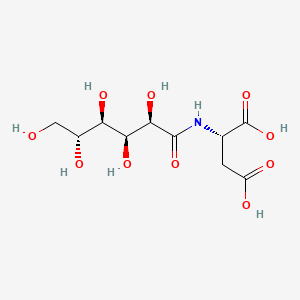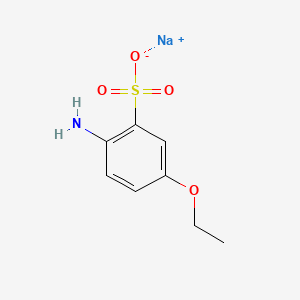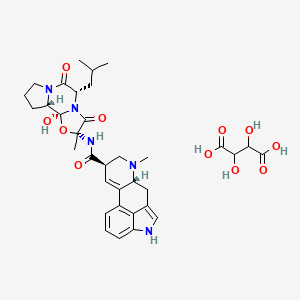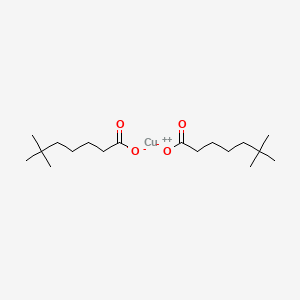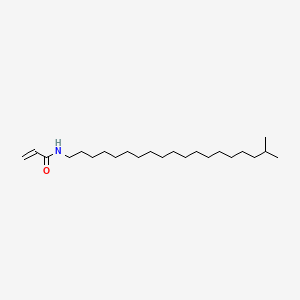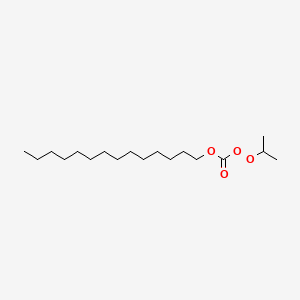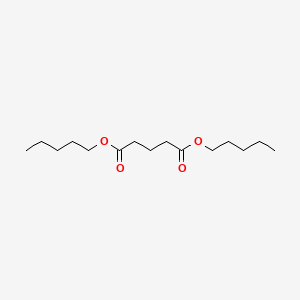
(2-Mercaptoethyl)cyclohexanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Mercaptoethyl)cyclohexanethiol is an organic compound with the molecular formula C8H16S2. It is a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a cyclohexane ring and an ethyl group. This compound is known for its strong odor and is used in various chemical applications due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Cyclohexene: (2-Mercaptoethyl)cyclohexanethiol can be synthesized by the addition of hydrogen sulfide to cyclohexene in the presence of a catalyst such as nickel sulfide.
From Cyclohexanone: Another method involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst.
Industrial Production Methods
The industrial production of this compound typically involves the hydrogenation of cyclohexanone with hydrogen sulfide over a metal sulfide catalyst. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to form the corresponding thiolates.
Substitution: The compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with this compound under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids, and thiosulfonates.
Reduction: Thiolates.
Substitution: Alkylated thiols.
Scientific Research Applications
(2-Mercaptoethyl)cyclohexanethiol has several applications in scientific research:
Biology: The compound is used in the study of thiol-disulfide exchange reactions, which are important in protein folding and function.
Mechanism of Action
The mechanism of action of (2-Mercaptoethyl)cyclohexanethiol involves its ability to form disulfide bonds with other thiol-containing molecules. This property makes it useful in thiol-disulfide exchange reactions, which are crucial in various biochemical processes. The compound can also act as a reducing agent, breaking disulfide bonds in proteins and other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanethiol: Similar in structure but lacks the ethyl group.
2-Mercaptoethanol: Contains a hydroxyl group instead of a cyclohexane ring.
Cyclohexyl mercaptan: Another thiol with a similar structure but different reactivity.
Uniqueness
(2-Mercaptoethyl)cyclohexanethiol is unique due to the presence of both a cyclohexane ring and an ethyl group, which confer distinct reactivity and properties compared to other thiols. This makes it particularly useful in specific chemical and industrial applications .
Properties
CAS No. |
313228-64-7 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
1-(2-sulfanylethyl)cyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S2/c9-7-6-8(10)4-2-1-3-5-8/h9-10H,1-7H2 |
InChI Key |
MWKYQORKTYAWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




